2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid
Description
Historical Context and Discovery
The development and identification of this compound emerged from the broader historical exploration of chromene and coumarin derivatives that began in the early nineteenth century. The foundational understanding of chromene-based compounds traces back to the pivotal discovery of coumarin in 1820, when A. Vogel of Munich first isolated this parent compound from tonka beans, initially mistaking it for benzoic acid. This seminal discovery was paralleled by the independent work of Nicholas Jean Baptiste Gaston Guibourt of France, who also isolated coumarin in the same year but correctly recognized its distinct chemical identity, subsequently naming the substance "coumarine" in his presentation to the pharmacy section of the Académie Royale de Médecine. The synthesis of coumarin was later achieved in 1868 by English chemist William Henry Perkin, establishing the foundation for the systematic development of chromene derivatives.
The evolution from these early discoveries to the specific compound this compound represents decades of methodical advancement in organic synthesis and medicinal chemistry. The compound's first documentation in chemical databases occurred in 2005, with subsequent modifications and refinements continuing through 2025, as evidenced by its PubChem entry creation date and recent updates. This timeline reflects the ongoing nature of chromene derivative research, where new compounds continue to be synthesized and characterized for their potential biological activities. The systematic nomenclature assigned to this compound reflects modern chemical naming conventions that prioritize structural clarity and international standardization, enabling precise communication among researchers worldwide.
Classification within the Chromene and Coumarin Derivative Family
This compound belongs to the chromene derivative family, which itself is classified within the broader benzopyrone chemical class. Chromenes represent a class of bicyclic oxygen-containing heterocycles characterized by a fused benzene ring, with four primary structural motifs commonly recognized: 2H-chromene, 4H-chromene, 2H-chromene-2-one, and 4H-chromen-4-one. The specific compound under examination falls within the 4H-chromen-4-one subfamily, distinguished by its ketone functionality at the 4-position and the phenyl substitution at the 3-position.
The benzopyrone family encompasses both benzo-alpha-pyrones, to which coumarins belong, and benzo-gamma-pyrones, which include flavonoids as principal members. Within this classification system, this compound represents a synthetic derivative that incorporates structural elements from multiple chemical families. The compound's classification can be further detailed through the following taxonomic hierarchy:
| Classification Level | Category | Characteristics |
|---|---|---|
| Kingdom | Organic compounds | Carbon-based molecular structure |
| Super Class | Organoheterocyclic compounds | Contains heterocyclic ring systems |
| Class | Benzopyrans | Fused benzene and pyran ring system |
| Sub Class | 1-benzopyrans | Specific benzopyran arrangement |
| Direct Parent | Chromones | Benzopyran-4-one moiety present |
The compound's unique structural features include the presence of a propanoic acid side chain attached through an ether linkage at the 7-position of the chromene core, creating a hybrid molecule that combines the biological activities associated with chromene derivatives with the physicochemical properties imparted by the carboxylic acid functional group. This structural arrangement places the compound within a specialized subset of chromene derivatives that have been specifically designed for enhanced biological activity and improved pharmacological properties.
Significance in Chemical and Biochemical Research
The significance of this compound in contemporary chemical and biochemical research extends across multiple domains, reflecting the compound's versatile applications and promising therapeutic potential. Research investigations have identified this compound as a valuable precursor in the synthesis of novel anti-inflammatory and analgesic medications, positioning it as a significant contributor to pharmaceutical development efforts aimed at enhancing therapeutic options for pain management. The compound's structural characteristics enable it to serve as a building block for synthesizing more complex molecules, facilitating the development of advanced pharmaceutical agents with improved efficacy and selectivity profiles.
In the realm of antioxidant research, this compound has demonstrated significant potential for incorporation into cosmetic formulations due to its antioxidant properties. These characteristics enable the compound to protect skin from oxidative stress and contribute to overall skin health improvement, making it a valuable component in the development of advanced cosmetic products. The antioxidant activity stems from the chromene core structure, which has been shown to exhibit radical scavenging properties and protective effects against oxidative damage.
Cancer therapy research represents another critical area where this compound has shown promise, with studies indicating its potential role in developing targeted cancer therapies. The research focus has particularly emphasized the compound's ability to inhibit tumor growth and enhance the efficacy of existing treatments, positioning it as a candidate for combination therapy approaches. The mechanism of action in cancer cells appears to involve multiple pathways, including the modulation of enzyme activity and interaction with cellular receptors involved in cancer progression and metastasis.
Food preservation applications have also emerged as a significant research area, where the compound is being explored for its potential as a natural preservative capable of extending the shelf life of food products while maintaining safety and quality standards. This application leverages the antimicrobial properties associated with chromene derivatives, providing an alternative to synthetic preservatives that may have regulatory or consumer acceptance limitations. The research in natural product chemistry has further established the compound's importance in understanding the structure-activity relationships of flavonoids and their derivatives, contributing to the broader knowledge base that informs the design of new therapeutic agents.
Properties
IUPAC Name |
2-(4-oxo-3-phenylchromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(18(20)21)23-13-7-8-14-16(9-13)22-10-15(17(14)19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWAAQBZVLXILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912907 | |
| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99007-90-6 | |
| Record name | Propanoic acid, 2-((4-oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099007906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoic acid typically involves the nucleophilic substitution reaction between 4-oxo-3-phenyl-4H-chromen-7-ol (a chromen-7-ol derivative) and propanoic acid or its activated derivatives under controlled conditions. This reaction forms an ether linkage between the chromen-7-yl oxygen and the propanoic acid moiety.
Detailed Reaction Conditions
-
- 4-oxo-3-phenyl-4H-chromen-7-ol
- Propanoic acid or propanoic acid derivatives (e.g., propanoic anhydride or propanoic acid chloride)
-
- Acid catalysts or base catalysts such as potassium carbonate or sodium acetate to facilitate ether bond formation
- Solvents like acetic anhydride or other aprotic solvents to promote reaction efficiency
-
- Temperature range: 60–100 °C depending on the method
- Reaction time: 2–16 hours, with microwave-assisted methods reducing time to 30 minutes
- Atmosphere: Often inert (argon) to prevent oxidation or side reactions
Representative Synthetic Methods
| Method | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Conventional Heating | Reaction of chromen-7-ol with propanoic acid in acetic anhydride with sodium acetate catalyst | 60–80 °C, 2–3 hours | 48–81% | Simple setup, moderate yields |
| Microwave Irradiation | Same reactants under microwave at 80–110 °C | 30 minutes | 68–85% | Faster reaction, higher yields |
| Prolonged Heating | Reaction under argon atmosphere at 100 °C for 12–16 hours | 100 °C, 12–16 hours | Not specified | Used for scale-up or sensitive substrates |
These methods are adapted from analogous chromene derivative syntheses, such as those involving chromene-3-carbaldehydes and phenylacetic acids, which share mechanistic similarities.
Mechanistic Insights
The preparation involves nucleophilic attack by the chromen-7-ol oxygen on the electrophilic carbon of the propanoic acid derivative, forming an ether bond. Catalysts like potassium carbonate deprotonate the hydroxyl group, increasing nucleophilicity. The reaction proceeds via an SN2-type mechanism or esterification-like pathway depending on the reagents used.
Chemical Reaction Types and Modifications
- Oxidation: The chromene ring can be oxidized to form various derivatives, potentially modifying biological activity.
- Reduction: Reduction of the chromene ring or substituents can yield alcohol derivatives.
- Substitution: Positions on the chromene ring, especially the phenyl group, can be substituted to alter properties.
Common reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and nucleophiles for substitution reactions.
Research Findings and Applications Related to Preparation
- The chromen-7-yl moiety is critical for bioactivity, and its preservation during synthesis is essential for pharmaceutical applications.
- Microwave-assisted synthesis offers a rapid and efficient route, improving yields and reducing reaction times, which is advantageous for industrial scale-up.
- The compound serves as a precursor for anti-inflammatory and analgesic drugs, necessitating high purity and controlled synthesis conditions.
- Structural analogs prepared via similar methods help in studying structure-activity relationships in flavonoid derivatives.
Summary Table of Preparation Methods
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Prolonged Heating Method |
|---|---|---|---|
| Starting Materials | 4-oxo-3-phenyl-4H-chromen-7-ol + propanoic acid derivative | Same as conventional | Same as conventional |
| Catalyst | Sodium acetate or potassium carbonate | Same as conventional | Same as conventional |
| Solvent | Acetic anhydride | Acetic anhydride | Acetic anhydride |
| Temperature | 60–80 °C | 80–110 °C | 100 °C |
| Reaction Time | 2–3 hours | 30 minutes | 12–16 hours |
| Yield | 48–81% | 68–85% | Not specified |
| Advantages | Simple, moderate yield | Fast, higher yield | Suitable for scale-up |
| Disadvantages | Longer reaction time | Requires microwave equipment | Long reaction time |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring structure.
Substitution: Substitution reactions can occur at various positions on the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms of the chromene ring .
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Medications
The compound serves as a precursor in the synthesis of novel anti-inflammatory and analgesic drugs. Its chromen-7-yl moiety contributes to its bioactivity, making it a candidate for enhancing therapeutic options for pain management. Researchers are investigating its efficacy in reducing inflammation and pain through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antioxidant Formulations
Cosmetic Applications
Due to its antioxidant properties, this compound is incorporated into cosmetic products. It helps protect the skin from oxidative stress, which is linked to aging and skin damage. Studies have shown that the compound can scavenge free radicals effectively, thereby improving overall skin health and appearance .
Food Preservation
Natural Preservative
The compound is being explored as a natural preservative in food products. Its ability to inhibit microbial growth and lipid oxidation can extend the shelf life of various food items without compromising safety or quality. Research indicates that incorporating this compound into food formulations can maintain flavor and nutritional value while providing antimicrobial benefits .
Research in Cancer Therapy
Targeted Cancer Therapies
Recent studies suggest that this compound may play a role in developing targeted cancer therapies. It has shown potential in inhibiting tumor growth and enhancing the efficacy of existing treatments by modulating signaling pathways involved in cell proliferation and apoptosis. Ongoing research aims to elucidate its mechanisms of action against different cancer types .
Natural Product Chemistry
Structure-Activity Relationship Studies
In the field of natural product chemistry, this compound aids researchers in understanding the structure-activity relationships of flavonoids and their derivatives. By studying its interactions with biological targets, scientists can gain insights into how structural modifications influence biological activity, paving the way for the design of more effective compounds .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Precursor for anti-inflammatory and analgesic drugs; enhances pain management options |
| Antioxidant Formulations | Used in cosmetics for skin protection against oxidative stress |
| Food Preservation | Explored as a natural preservative to extend shelf life while maintaining quality |
| Cancer Therapy Research | Investigated for its potential in inhibiting tumor growth and enhancing treatment efficacy |
| Natural Product Chemistry | Aids in understanding structure-activity relationships among flavonoids |
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Functional and Application Differences
- Pharmaceutical Potential: The target compound’s phenyl and ketone groups may favor interactions with enzymes or receptors, similar to coumarin-based anticoagulants. Its ethyl ester () could serve as a prodrug, improving bioavailability.
- Agrochemical Relevance: Compounds like haloxyfop () share the phenoxy propanoate backbone but are optimized for herbicidal activity via pyridinyl substitutions, unlike the target compound’s chromen core.
- Biosynthesis and Stability: highlights that coumarin derivatives with methoxy or hydroxy groups (e.g., 8-hydroxypsoralen) exhibit variable stability in plants, suggesting that substituents influence metabolic turnover.
Research Findings
- Alkyl chains (e.g., 4-propyl in CAS 438027-08-8) increase logP values, favoring membrane permeability but reducing aqueous solubility.
Biological Activity
2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid, also known by its CAS number 99007-90-6, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₈H₁₄O₅
- Molecular Weight : 310.30 g/mol
- CAS Number : 99007-90-6
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its antioxidant and cytotoxic properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Studies have employed various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) tests to evaluate this property. In vitro assays have shown that derivatives of chromone structures can effectively scavenge free radicals, suggesting therapeutic potential in oxidative stress-related diseases .
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrate promising activity:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | MCF-7 | X.XX |
| This compound | A549 | X.XX |
| Doxorubicin (reference drug) | MCF-7 | 6.40 |
| Doxorubicin (reference drug) | A549 | 22.09 |
Note: Specific IC₅₀ values for the compound need to be filled based on experimental data.
Case Studies and Research Findings
-
Cytotoxicity against Cancer Cell Lines :
A study synthesized various chromone derivatives and tested their cytotoxicity against MCF-7 and A549 cell lines using the MTT assay. The findings indicated that several compounds exhibited significant cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent. Notably, the compound with a p-fluorophenyl substitution showed an IC₅₀ value of 6.40 µg/mL against MCF-7 cells . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding interactions of this compound with specific proteins involved in cancer progression and oxidative stress responses. These studies revealed favorable binding affinities, suggesting that the compound may act as a potent inhibitor of target proteins related to tumor growth and oxidative damage . -
Antioxidant Mechanisms :
The antioxidant mechanisms of compounds similar to this compound have been explored through various assays that measure radical scavenging capabilities. These studies indicate that the presence of specific functional groups in the chromone structure enhances its ability to neutralize free radicals, thereby providing protective effects against cellular damage .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid, and how do they influence experimental design?
- Answer: Critical physicochemical parameters include:
Q. What synthetic methodologies are reported for chromen-7-yl propanoic acid derivatives?
- Answer: Common strategies involve:
- Coupling Reactions: Etherification of 7-hydroxy-4H-chromen-4-one intermediates with brominated propanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation/Reduction: Post-functionalization of chromen precursors using oxidizing agents (e.g., KMnO₄) to introduce carboxylic acid groups .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported LogP values for this compound?
- Answer: Discrepancies may arise from measurement techniques (shake-flask vs. computational). To address this:
Experimental Validation: Use reversed-phase HPLC with a calibrated LogP reference set.
Computational Cross-Check: Compare results from multiple software (e.g., ChemAxon, ACD/Labs) with quantum mechanical calculations .
Structural Analogues: Cross-reference data from structurally related compounds (e.g., 2-[(8-methyl-4-propylchromen-7-yl)oxy]propanoic acid, LogP = 2.9) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer: Key precautions include:
- Skin Protection: Use nitrile gloves and lab coats due to potential dermal absorption .
- Ventilation: Conduct reactions in fume hoods; monitor airborne concentrations with HEPA-filtered vacuums during cleanup .
- Carcinogenicity Risk: Classify as a potential carcinogen; minimize exposure via engineering controls (e.g., closed-system transfers) .
- Emergency Measures: Install eyewash stations and showers; train personnel in OSHA-compliant handling (29 CFR 1910.132) .
Q. How can researchers optimize synthetic yield while minimizing by-products?
- Answer:
- Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation (e.g., 4-oxo-chromen intermediates).
- By-Product Mitigation: Identify impurities (e.g., esterified derivatives) via LC-MS and adjust reaction pH to stabilize the carboxylic acid group .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .
Q. What analytical methods are recommended for purity assessment and structural elucidation?
- Answer:
- HPLC-DAD: Use C18 columns (ACN/0.1% formic acid gradient) with UV detection at 254 nm for purity ≥98% .
- NMR: ¹H/¹³C NMR (DMSO-d6) to confirm substitution patterns (e.g., chromen-7-yl vs. 8-methyl regioisomers) .
- HRMS: ESI-TOF for exact mass verification (theoretical [M-H]⁻ = 325.08) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
